molecular formula C18H18O4 B15370870 2-Hydroxy-3-methyl-5-(2-phenylbutanoyl)benzoic acid CAS No. 50439-07-1

2-Hydroxy-3-methyl-5-(2-phenylbutanoyl)benzoic acid

Cat. No.: B15370870
CAS No.: 50439-07-1
M. Wt: 298.3 g/mol
InChI Key: GQUAGNLRQXBIPW-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methyl-5-(2-phenylbutanoyl)benzoic acid (CAS: 50439-07-1) is a substituted benzoic acid derivative featuring a hydroxyl group at position 2, a methyl group at position 3, and a 2-phenylbutanoyl moiety at position 5. This compound belongs to a broader class of benzoic acid derivatives, which are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their diverse functional properties .

Properties

CAS No.

50439-07-1

Molecular Formula

C18H18O4

Molecular Weight

298.3 g/mol

IUPAC Name

2-hydroxy-3-methyl-5-(2-phenylbutanoyl)benzoic acid

InChI

InChI=1S/C18H18O4/c1-3-14(12-7-5-4-6-8-12)17(20)13-9-11(2)16(19)15(10-13)18(21)22/h4-10,14,19H,3H2,1-2H3,(H,21,22)

InChI Key

GQUAGNLRQXBIPW-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)C2=CC(=C(C(=C2)C)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The 2-phenylbutanoyl group at position 5 distinguishes this compound from simpler benzoic acid derivatives. Key comparisons include:

  • Lipophilicity (LogP): The bulky, aromatic 2-phenylbutanoyl group likely increases LogP compared to linear acyl or alkyl substituents (e.g., 2-hydroxy-5-pentylbenzoic acid, LogP ~3.5–4.0). This enhanced hydrophobicity may improve membrane permeability but reduce aqueous solubility .
  • Acidity (pKa): The electron-donating methyl and phenylbutanoyl groups are expected to raise the phenolic pKa (estimated ~10.2) compared to nitro-substituted azo derivatives (e.g., 2-hydroxy-3-methyl-5-(3-nitro-phenylazo)-benzoic acid, phenolic pKa = 9.8) .
  • Thermal Stability: Steric hindrance from the 2-phenylbutanoyl group may lower melting points relative to rigid azo compounds (e.g., 245–247°C for azo derivatives vs. estimated 180–200°C for the target) .

Table 1: Comparison of Structural Analogs

Compound Name Substituent at Position 5 Molecular Weight Estimated pKa (Phenolic) LogP (Predicted)
Target Compound 2-Phenylbutanoyl 326.36 ~10.2 ~4.5
2-Hydroxy-5-pentylbenzoic acid Pentyl 208.26 ~9.8 ~3.8
2-Hydroxy-5-octanoylbenzoic acid Octanoyl 264.32 ~9.5 ~4.2

Table 2: Antiproliferative Activity in Cancer Cell Lines

Compound MCF7 IC50 (μM) CACO2 IC50 (μM) PANC1 IC50 (μM)
2-Amino-5-Bromo Benzoic Acid 15.2 18.5 >100
Target Compound Not tested Not tested Not tested

Extraction and Diffusivity Behavior

The extraction efficiency of benzoic acid derivatives in emulsion liquid membranes (ELMs) correlates with their distribution coefficients (m). The target compound’s large, hydrophobic substituent likely reduces m compared to unsubstituted benzoic acid (m = 98% extraction in <5 minutes), resulting in slower extraction rates . Additionally, its effective diffusivity in membrane phases may rank lower than phenol or acetic acid due to steric hindrance .

Toxicity Predictions Using QSTR Models

Quantitative structure-toxicity relationship (QSTR) models for benzoic acids utilize molecular connectivity indices (0JA, 1JA) to predict oral LD50 in mice. For the target compound:

  • 0JA (Zero-Order Connectivity Index): Reflects branching; the phenylbutanoyl group increases complexity, raising 0JA.
  • 1JA (First-Order Connectivity Index) : Influenced by bond types; the ester linkage may lower 1JA compared to halogenated analogs.

Predicted LD50 values would depend on these indices, but the compound’s structural uniqueness may limit model accuracy .

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